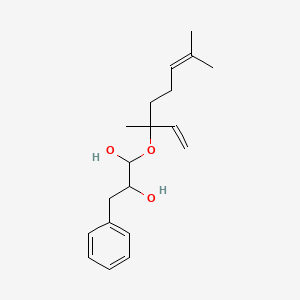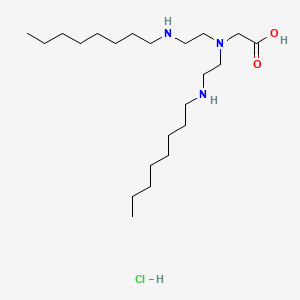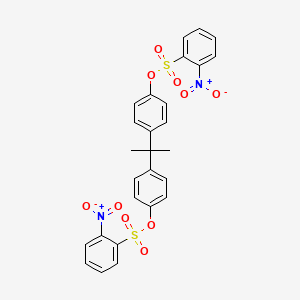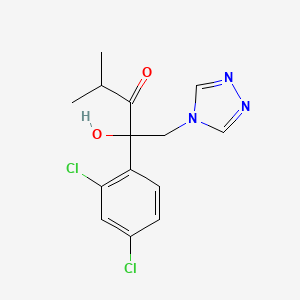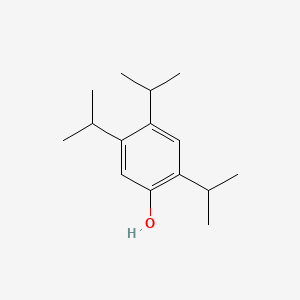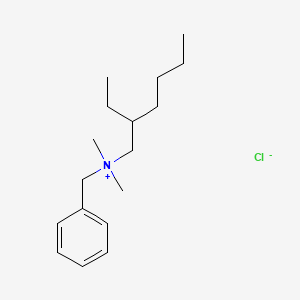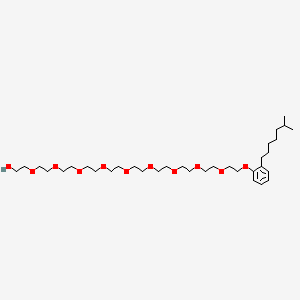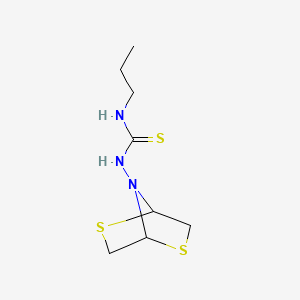
1-Butyl-1,2,3,4-tetrahydro-4-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-1,2,3,4-tetrahydro-4-methylnaphthalene is an organic compound with the molecular formula C15H24 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with butyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-1,2,3,4-tetrahydro-4-methylnaphthalene typically involves the hydrogenation of 1-butyl-4-methylnaphthalene. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction conditions are carefully controlled to ensure selective hydrogenation of the aromatic ring while preserving the butyl and methyl substituents.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to achieve efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-1,2,3,4-tetrahydro-4-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further hydrogenation can lead to the complete saturation of the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or PtO2 under high pressure.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Introduction of alkyl or acyl groups at the aromatic ring.
Applications De Recherche Scientifique
1-Butyl-1,2,3,4-tetrahydro-4-methylnaphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Butyl-1,2,3,4-tetrahydro-4-methylnaphthalene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and therapeutic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyl-4-methylnaphthalene: The non-hydrogenated precursor of 1-Butyl-1,2,3,4-tetrahydro-4-methylnaphthalene.
1-Butyl-1,2,3,4-tetrahydronaphthalene: A similar compound lacking the methyl group.
4-Methyl-1,2,3,4-tetrahydronaphthalene: A similar compound lacking the butyl group.
Uniqueness
This compound is unique due to the presence of both butyl and methyl substituents on the partially hydrogenated naphthalene ring. This combination of substituents and the hydrogenated ring structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
85721-23-9 |
|---|---|
Formule moléculaire |
C15H22 |
Poids moléculaire |
202.33 g/mol |
Nom IUPAC |
1-butyl-4-methyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C15H22/c1-3-4-7-13-11-10-12(2)14-8-5-6-9-15(13)14/h5-6,8-9,12-13H,3-4,7,10-11H2,1-2H3 |
Clé InChI |
ZAPFTEJQJIGRNN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(C2=CC=CC=C12)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


